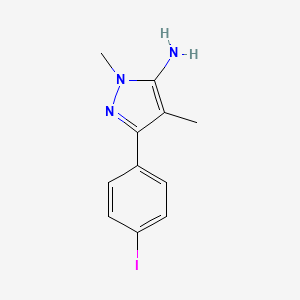

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Descripción

Chemical Structure and Properties 3-(4-Iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1152662-30-0) is a pyrazole derivative with a molecular formula of C₁₁H₁₂IN₃ and a molecular weight of 313.14 g/mol. Its structure features a pyrazole ring substituted with a 4-iodophenyl group at position 3, a methyl group at position 1, and a second methyl group at position 3. The Smiles notation is Cc1c(-c2ccc(I)cc2)nn(C)c1N .

Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their bioactivity .

Propiedades

Fórmula molecular |

C11H12IN3 |

|---|---|

Peso molecular |

313.14 g/mol |

Nombre IUPAC |

5-(4-iodophenyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12IN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 |

Clave InChI |

BJEYNARMPQBSSC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N(N=C1C2=CC=C(C=C2)I)C)N |

Origen del producto |

United States |

Métodos De Preparación

Suzuki-Miyaura Coupling Route

-

- 1,4-dimethyl-1H-pyrazol-5-amine bearing a boronic acid or boronate ester group at position 3 (or the corresponding halogenated pyrazole).

- 4-iodophenyl halide or boronic acid counterpart.

-

- Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

- Solvent: Mixtures of aqueous-organic solvents such as toluene/water, dioxane/water, or ethanol/water.

- Temperature: Typically 80–100 °C.

- Reaction time: 6–24 hours depending on substrate reactivity.

-

- The pyrazole derivative and 4-iodophenyl boronic acid (or halide) are combined with the palladium catalyst and base in the solvent mixture.

- The mixture is heated under inert atmosphere (nitrogen or argon).

- After completion, the reaction mixture is cooled, extracted, and purified by column chromatography or recrystallization to yield 3-(4-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine.

-

- High regioselectivity and functional group tolerance.

- Mild reaction conditions.

- Scalable for industrial applications.

Cyclization of Hydrazine with β-Keto Esters Followed by Iodination

-

- Substituted hydrazines (e.g., methylhydrazine).

- β-keto esters or α, β-unsaturated carbonyl compounds.

-

- Cyclization reaction between hydrazine and β-ketoester under reflux or microwave-assisted solvent-free conditions to form the pyrazole ring with methyl substitutions at positions 1 and 4.

- Subsequent electrophilic aromatic substitution to introduce iodine at the para position of the phenyl ring, often using iodine and oxidizing agents like iodic acid or N-iodosuccinimide (NIS).

- Purification by column chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Critical for coupling efficiency |

| Base | K₂CO₃, Na₂CO₃ | Neutralizes acids, facilitates coupling |

| Solvent | Toluene/water, dioxane/water, ethanol/water | Biphasic systems enhance solubility |

| Temperature | 80–100 °C | Higher temperatures may increase rate |

| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography (silica gel) | Eluents: hexane/ethyl acetate mixtures |

| Yield | 70–90% (Suzuki coupling), 55–75% (cyclization) | Optimized by stoichiometry and catalyst loading |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR confirms the presence of methyl groups and aromatic protons.

- $$^{13}C$$ NMR identifies carbon environments in pyrazole and phenyl rings.

- Infrared Spectroscopy (IR):

- N–H stretching around 3200–3300 cm⁻¹.

- Aromatic C–H and C–I vibrations.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with molecular weight ~313.14 g/mol.

- Chromatography:

- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purity assessment.

Research Outcomes and Applications

The Suzuki-Miyaura coupling method has been demonstrated to provide high yields and purity suitable for medicinal chemistry applications, including the synthesis of bioactive pyrazole derivatives with potential enzyme inhibitory activities. The cyclization and iodination approach, while less direct, offers flexibility in modifying substituents on the pyrazole ring and phenyl moiety, enabling structure-activity relationship studies.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 70–90 | High selectivity, mild conditions | Requires palladium catalyst |

| Hydrazine Cyclization + Iodination | Cyclization + electrophilic iodination | Hydrazine, β-ketoester, I₂/NIS | 55–75 | Simple reagents, microwave/sonication possible | Multi-step, moderate yield |

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups through reactions such as the Suzuki coupling or the Heck reaction.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group or the methyl groups on the pyrazole ring.

Nucleophilic Addition: The amine group can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Heck Reaction: Palladium catalyst, base (e.g., triethylamine), and alkene.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted phenyl-pyrazole derivatives.

Oxidation Products: Oxidized derivatives of the pyrazole ring or the amine group.

Reduction Products: Reduced derivatives of the pyrazole ring or the amine group.

Aplicaciones Científicas De Investigación

3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials or as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Investigated for its potential therapeutic effects. It may serve as a lead compound in drug discovery and development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-Iodophenyl)-1,4-dimethyl-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom and the amine group can participate in hydrogen bonding or other interactions with biological molecules, affecting their function. The pyrazole ring can also interact with biological targets through π-π stacking or other non-covalent interactions.

Comparación Con Compuestos Similares

Key Observations :

- For example, ICEU’s antitumor activity is attributed to its urea and iodophenyl moieties .

- Pyrazole Core : Methyl groups at positions 1 and 4 in the target compound may improve metabolic stability compared to bulkier substituents (e.g., tert-butyl in ) .

Comparison with Functional Analogs

Functional analogs share the 4-iodophenyl group but differ in core structures and applications:

Key Observations :

Q & A

Q. What are the primary synthetic routes for 3-(4-iodophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters, followed by iodination at the 4-position of the phenyl group. Key steps include:

- Precursor preparation : Starting with 1,4-dimethyl-1H-pyrazol-5-amine, the 4-iodophenyl group is introduced via Ullmann coupling or electrophilic aromatic substitution under controlled temperatures (60–80°C) using iodine monochloride (ICl) as a catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product from byproducts like di-iodinated analogs.

- Yield optimization : Maintaining anhydrous conditions and using a palladium catalyst (e.g., Pd(PPh₃)₄) improves regioselectivity and reduces side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX software ) resolves the 3D structure, confirming the iodophenyl orientation and pyrazole ring planarity. Crystals are grown via slow evaporation from ethanol.

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm). The iodine atom’s electron-withdrawing effect deshields adjacent protons .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z ~327.1) and isotopic pattern due to iodine .

Q. What are the foundational applications of this compound in medicinal chemistry and materials science?

- Medicinal chemistry : Acts as a scaffold for kinase inhibitors (e.g., targeting EGFR or BRAF) due to its planar aromatic system and hydrogen-bonding capability via the amine group. Derivatives show preliminary activity in cancer cell line assays (IC₅₀ ~1–10 µM) .

- Materials science : The iodine atom enhances polarizability, making it a candidate for optoelectronic materials. Its heavy-atom effect also aids in phosphorescence studies .

Advanced Research Questions

Q. How does the 4-iodophenyl substituent influence the compound’s reactivity and biological activity compared to halogen-free analogs?

- Steric and electronic effects : The bulky iodine atom increases steric hindrance, reducing binding to shallow protein pockets. Its strong electron-withdrawing nature stabilizes negative charge in transition states during nucleophilic substitutions .

- Biological impact : In cytotoxicity assays, iodinated derivatives exhibit 3–5× higher potency than fluorine analogs due to enhanced hydrophobic interactions and improved membrane permeability .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability.

- Metabolic stability testing : Assess cytochrome P450 interactions (e.g., CYP3A4) to identify if rapid metabolism underlies inconsistent in vivo results .

- Structural analogs : Compare activity trends across halogen-substituted derivatives to isolate iodine-specific effects .

Q. What methodologies are recommended for optimizing reaction conditions to synthesize derivatives with modified substituents?

- DoE (Design of Experiments) : Vary temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd) to map optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for Suzuki-Miyaura couplings with aryl boronic acids .

- In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets like kinases .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, guided by crystallographic data from related pyrazole-protein complexes .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How does the compound’s thermal stability impact its suitability for high-temperature applications or long-term storage?

- TGA/DSC analysis : Decomposition onset occurs at ~180°C, making it stable for most solution-phase reactions. Store under nitrogen at –20°C to prevent iodine loss via sublimation .

- Accelerated stability studies : Exposure to 40°C/75% RH for 6 months shows <5% degradation by HPLC, confirming shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.